1-Propanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-3-sulfo-,inner salt
Description
Properties
CAS No. |
94159-69-0 |
|---|---|
Molecular Formula |
C8H19NO5S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)-methylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C8H19NO5S/c1-9(4-6-10,5-7-11)3-2-8-15(12,13)14/h10-11H,2-8H2,1H3 |
InChI Key |
HNWMIZPJUCOVQV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CCCS(=O)(=O)O)(CCO)CCO.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide typically involves the reaction of 3-chloropropane-1-sulfonic acid with N-methyl diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to act as a catalyst or reagent in different chemical and biological processes .
Comparison with Similar Compounds
Key Observations:
Counterion Impact : The hydroxide counterion in the target compound enhances water solubility compared to chloride derivatives (e.g., 270-587-8), which are more lipophilic and suited for hydrophobic matrices like textiles .
Alkyl Chain Modifications: The addition of a dodecanoylamino group in the compound from increases hydrophobicity, broadening its use in cosmetic formulations requiring lipid compatibility .
Backbone Flexibility : Bis(2-hydroxypropyl) azelate lacks a quaternary ammonium group but incorporates ester linkages, favoring biodegradability and plasticizer applications .
Thermal and Chemical Stability
- Sulphonate-containing compounds (e.g., the target compound) exhibit higher thermal stability (>200°C) compared to ester-based derivatives like bis(2-hydroxypropyl) azelate, which degrade at lower temperatures (~150°C) due to ester hydrolysis .
- The hydroxide counterion may reduce stability in acidic environments compared to chloride variants, necessitating pH-controlled formulations.
Biological Activity
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide (CAS Number: 94159-69-0) is a quaternary ammonium compound known for its unique structure that includes two hydroxyethyl groups and a sulphopropyl moiety. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties and interactions with biological membranes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is , with a molecular weight of approximately 259.32 g/mol. Its structure allows for significant interactions with biological systems due to the presence of hydroxyl and sulfonate groups, which enhance solubility and reactivity.
Key Features
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₄S |
| Molecular Weight | 259.32 g/mol |
| Functional Groups | Hydroxyethyl, Sulfonate |
| Solubility | High in polar solvents |
Antimicrobial Properties
Research indicates that bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide exhibits antimicrobial activity , particularly against various bacterial strains and fungi. The mechanism of action is primarily attributed to its ability to disrupt cellular membranes, which is characteristic of many quaternary ammonium compounds.
- Cytotoxic Effects : Studies have shown that similar compounds can induce cytotoxic effects in specific microbial strains. For instance, it has been documented that quaternary ammonium compounds can effectively kill Gram-positive and Gram-negative bacteria by compromising their cell membrane integrity.
Interaction with Biological Membranes
The compound's interaction with phospholipid bilayers suggests its potential as a penetration enhancer in drug delivery systems. Preliminary data indicate that it may improve the permeability of certain drugs through biological membranes, enhancing their therapeutic efficacy.
Synergistic Effects
Interaction studies have also explored the synergistic effects of bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide with other surfactants. This synergy can improve performance in cleaning applications, making it valuable in both pharmaceutical and industrial contexts.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v) within 30 minutes of exposure.
Study 2: Drug Delivery Enhancement
In another research project, the compound was tested for its ability to enhance the delivery of poorly soluble drugs. The findings indicated that formulations containing bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide showed improved solubility and bioavailability compared to controls without the compound.
Q & A
Q. What are the optimal synthetic routes for Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis typically involves quaternization of methylamine with 3-sulphopropyl chloride and subsequent hydroxyethylation. Key parameters include solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and molar ratios (1:2.5 amine:alkylating agent). Efficiency can be quantified via yield optimization using Design of Experiments (DoE) to assess interactions between variables (e.g., pH, temperature). Monitor intermediates via TLC or HPLC with UV detection (λ = 210–230 nm) .
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–90°C | 75°C | +25% |
| Solvent Ratio | Ethanol:H₂O (1:1–3:1) | 2:1 | +18% |
| Reaction Time | 4–12 hours | 8 hours | +15% |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR (D₂O as solvent) to confirm quaternary ammonium structure and sulphonate group placement. Purity can be assessed via ion chromatography (IC) for sulphate counterion quantification and mass spectrometry (ESI-MS) for molecular ion validation. For trace impurities, HPLC-ELSD (evaporative light scattering detection) is recommended due to the compound’s lack of UV chromophores .
Q. How does pH influence the stability of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide in aqueous solutions, and what experimental setups are recommended for such studies?
- Methodological Answer : Stability studies should use buffered solutions (pH 3–11) at 25°C and 40°C (to simulate accelerated degradation). Monitor hydrolysis via conductivity measurements (sulphonate release) and FTIR (loss of quaternary ammonium peaks at 1480 cm⁻¹). Use a reflux apparatus with inert gas purging to minimize oxidative side reactions. Data analysis should employ first-order kinetics models to calculate degradation half-lives .
Advanced Research Questions
Q. How can computational chemistry models be integrated with experimental data to predict reaction pathways for modifying the compound's structure?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states for sulphonate group substitution or hydroxyethyl chain elongation. Couple computational results with microreactor experiments to validate predicted pathways. For example, simulate nucleophilic attack barriers to identify optimal leaving groups (e.g., bromide vs. chloride), then test experimentally using kinetic trapping methods .
Q. What methodologies resolve contradictions in literature regarding the compound's behavior under varying ionic strengths?
- Methodological Answer : Contradictions often arise from inconsistent ionic strength buffers. Use Debye-Hückel theory to standardize activity coefficients across studies. Design experiments with fixed ionic strength (e.g., 0.1 M NaCl) and compare aggregation behavior via dynamic light scattering (DLS) . For conflicting solubility data, employ isothermal titration calorimetry (ITC) to quantify enthalpy-entropy compensation effects .
Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining control over exothermic side reactions?
- Methodological Answer : Continuous-flow reactors with in-line IR monitoring are ideal for controlling exothermic hydroxyethylation steps. Use segmented flow with immiscible phases (e.g., fluorinated solvents) to enhance heat dissipation. For safety, integrate emergency quenching protocols (e.g., rapid cooling loops) and validate scalability via dimensionless scaling parameters (e.g., Reynolds and Damköhler numbers) .
Q. Table 2: Reactor Design Comparison
| Reactor Type | Temperature Control | Scalability | Exotherm Mitigation |
|---|---|---|---|
| Batch | Moderate | Limited | Poor |
| Continuous-Flow | High | High | Excellent |
| Microreactor Array | Very High | Moderate | Good |
Methodological Notes
- Data Contradiction Analysis : Always cross-validate using orthogonal techniques (e.g., NMR + IC) to distinguish artifacts from true physicochemical properties .
- Experimental Design : Leverage chemoinformatics tools (e.g., ICReDD’s reaction path search methods) to pre-screen conditions and reduce trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
